molecular formula C18H16N2O B15074361 1-Ethoxy-4-(phenylazo)naphthalene CAS No. 94208-85-2

1-Ethoxy-4-(phenylazo)naphthalene

Cat. No.: B15074361
CAS No.: 94208-85-2
M. Wt: 276.3 g/mol
InChI Key: DEVHJQBEBOZDPX-UHFFFAOYSA-N
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Description

1-Ethoxy-4-(phenylazo)naphthalene is an organic compound with the molecular formula C18H16N2O. It is a member of the azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. This compound is known for its vibrant color and is often used in dye and pigment industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-4-(phenylazo)naphthalene can be synthesized through a diazotization reaction followed by azo coupling. The process typically involves the following steps:

    Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Azo Coupling: The diazonium salt is then reacted with 1-ethoxynaphthalene under basic conditions to form this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and reactant concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-4-(phenylazo)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group (N=N) can yield corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

1-Ethoxy-4-(phenylazo)naphthalene has several applications in scientific research:

    Chemistry: Used as a dye intermediate and in the study of azo compound reactivity.

    Biology: Employed in staining techniques for biological specimens.

    Medicine: Investigated for potential use in drug delivery systems due to its azo linkage.

    Industry: Utilized in the production of dyes, pigments, and colorants for textiles and plastics.

Mechanism of Action

The mechanism of action of 1-Ethoxy-4-(phenylazo)naphthalene primarily involves its azo linkage (N=N). The compound can undergo reduction to release aromatic amines, which can interact with various molecular targets. The azo linkage also allows for electron delocalization, contributing to the compound’s vibrant color and stability.

Comparison with Similar Compounds

  • 1-Ethoxy-2-(phenylazo)naphthalene
  • 1-Methoxy-4-(phenylazo)naphthalene
  • 4-(Phenylazo)aniline

Comparison: 1-Ethoxy-4-(phenylazo)naphthalene is unique due to its specific ethoxy substitution on the naphthalene ring, which influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, stability, and color properties, making it suitable for specific applications in dye and pigment industries.

Properties

CAS No.

94208-85-2

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

(4-ethoxynaphthalen-1-yl)-phenyldiazene

InChI

InChI=1S/C18H16N2O/c1-2-21-18-13-12-17(15-10-6-7-11-16(15)18)20-19-14-8-4-3-5-9-14/h3-13H,2H2,1H3

InChI Key

DEVHJQBEBOZDPX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)N=NC3=CC=CC=C3

Origin of Product

United States

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